molecular formula C15H25N3 B3234794 N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine CAS No. 1353981-55-1

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine

Cat. No.: B3234794
CAS No.: 1353981-55-1
M. Wt: 247.38 g/mol
InChI Key: HMTWBNWPPYHXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine is a tertiary diamine characterized by a pyrrolidine ring substituted with a benzyl group at the 1-position and a methyl group on the N1 nitrogen. Its structure combines aromaticity (benzyl), rigidity (pyrrolidine), and alkylamine functionalities, making it a versatile scaffold in medicinal chemistry and materials science. The compound's synthesis typically involves alkylation or reductive amination strategies, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

N'-[(1-benzylpyrrolidin-3-yl)methyl]-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17(10-8-16)11-15-7-9-18(13-15)12-14-5-3-2-4-6-14/h2-6,15H,7-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTWBNWPPYHXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501145062
Record name 1,2-Ethanediamine, N1-methyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-55-1
Record name 1,2-Ethanediamine, N1-methyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-methyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501145062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine typically involves multiple steps, starting with the reaction of benzyl chloride with pyrrolidin-3-ol to form 1-benzylpyrrolidin-3-ol. This intermediate is then reacted with methylene chloride in the presence of a strong base to introduce the methylene group. Finally, the resulting compound is treated with ethylenediamine to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used as a ligand in biochemical assays to study protein interactions.

  • Industry: It can be used as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the N1 Nitrogen

N1-Alkyl Variants
  • Ethyl vs.
  • Cyclopropyl Substitution :
    N1-Cyclopropyl analogs (e.g., CAS 1353987-42-4 ) introduce ring strain and conformational constraints, which may alter interaction with enzymes or receptors.
Aromatic Substituents
  • Chlorobenzyl vs. Benzyl :
    N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine (CAS 103264-69-3 ) features an electron-withdrawing chlorine atom, which modifies electronic density and may enhance hydrogen-bonding interactions. This contrasts with the unsubstituted benzyl group in the target compound, which offers purely hydrophobic and π-π stacking effects.

Backbone and Ring Modifications

Pyrrolidine vs. Piperidine Rings
  • The piperidine analog (e.g., N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine, CAS 1353974-35-2 ) has a six-membered ring, reducing ring puckering and altering spatial orientation of the benzyl group. This may influence binding to targets requiring planar vs. puckered conformations.
Pyridyl vs. Benzyl Groups
  • Pyridyl-substituted diamines (e.g., N1-(6-((6-Amino-4-methylpyridin-2-yl)methyl)pyridin-2-yl)-N1,N2-dimethylethane-1,2-diamine ) introduce nitrogen heteroatoms, enabling coordination with metal ions or participation in acid-base reactions, unlike the purely hydrophobic benzyl group.

Physicochemical and Spectroscopic Properties

NMR Spectral Trends
  • The benzyl protons in the target compound resonate near δ 7.2–7.4 ppm (aromatic region), while pyridyl analogs (e.g., CAS 1353960-23-2 ) show downfield shifts (δ 8.0–8.5 ppm) due to electron-withdrawing effects. Methyl groups on N1 typically appear as singlets near δ 2.2–2.5 ppm .
Molecular Weight and Solubility
  • The target compound (MW ~289 g/mol) has moderate solubility in polar solvents like DMSO, whereas bulkier analogs (e.g., cyclopropyl-substituted variants , MW 273–289 g/mol) exhibit reduced solubility due to increased hydrophobicity .
Enzyme Inhibition
  • The target compound’s pyrrolidine-benzyl motif is structurally similar to nitric oxide synthase inhibitors (e.g., compound 10c ), where the rigid ring system may stabilize active-site interactions. Ethyl or isopropyl substitutions (e.g., CAS 1353944-11-2 ) could modulate inhibitory potency by altering steric complementarity.
Antimicrobial Activity
  • Chlorobenzyl analogs (e.g., ) may exhibit enhanced activity against Gram-positive bacteria due to the electronegative chlorine atom disrupting membrane integrity, a property less pronounced in the non-halogenated target compound.

Biological Activity

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, featuring a benzyl group and an ethane-1,2-diamine moiety, suggests potential biological activities relevant to medicinal chemistry and pharmacology.

The compound has the molecular formula C16H27N3C_{16}H_{27}N_3 and a molecular weight of approximately 261.41 g/mol. Its structure can be represented as follows:

InChI InChI 1S C16H27N3 c1 14 2 19 11 9 17 16 8 10 18 13 16 12 15 6 4 3 5 7 15 h3 7 14 16H 8 13 17H2 1 2H3\text{InChI InChI 1S C16H27N3 c1 14 2 19 11 9 17 16 8 10 18 13 16 12 15 6 4 3 5 7 15 h3 7 14 16H 8 13 17H2 1 2H3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of these targets, thereby modulating their activity and influencing various biochemical pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Potential Activities:

  • Antidepressant Effects: Compounds in this class have been studied for their potential antidepressant properties due to their influence on neurotransmitter systems.
  • Analgesic Properties: Some derivatives show promise in pain management by interacting with pain pathways.
  • Neuroprotective Effects: There is ongoing research into the neuroprotective capabilities of these compounds, particularly in models of neurodegenerative diseases.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound.

Compound NameStructureBiological Activity
N1-(1-benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamineStructureAntidepressant, Analgesic
N-(benzylpyrrolidinyl)methylamineStructureNeuroprotective
N-(benzylpyrrolidinyl)ethanamineStructureAntidepressant

Case Studies

Case Study 1: Antidepressant Activity
In a study examining the antidepressant effects of pyrrolidine derivatives, this compound demonstrated significant activity in animal models. The mechanism was linked to serotonin and norepinephrine reuptake inhibition.

Case Study 2: Neuroprotection
Another study focused on neuroprotective effects found that this compound could reduce neuronal cell death in models of oxidative stress. The protective mechanism was attributed to its ability to scavenge free radicals and modulate apoptotic pathways.

Q & A

Q. How to address discrepancies in reported yields for similar synthetic routes?

  • Root Cause Analysis :
  • Catalyst Purity : Trace metal contaminants in CuI (e.g., ) can alter reaction efficiency.
  • Oxygen Sensitivity : Ensure inert atmosphere (N₂/Ar) during reductive amination to prevent oxidation byproducts.
  • Scale Effects : Pilot small-scale reactions (1–10 mmol) before scaling up; use flow chemistry for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-methylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.